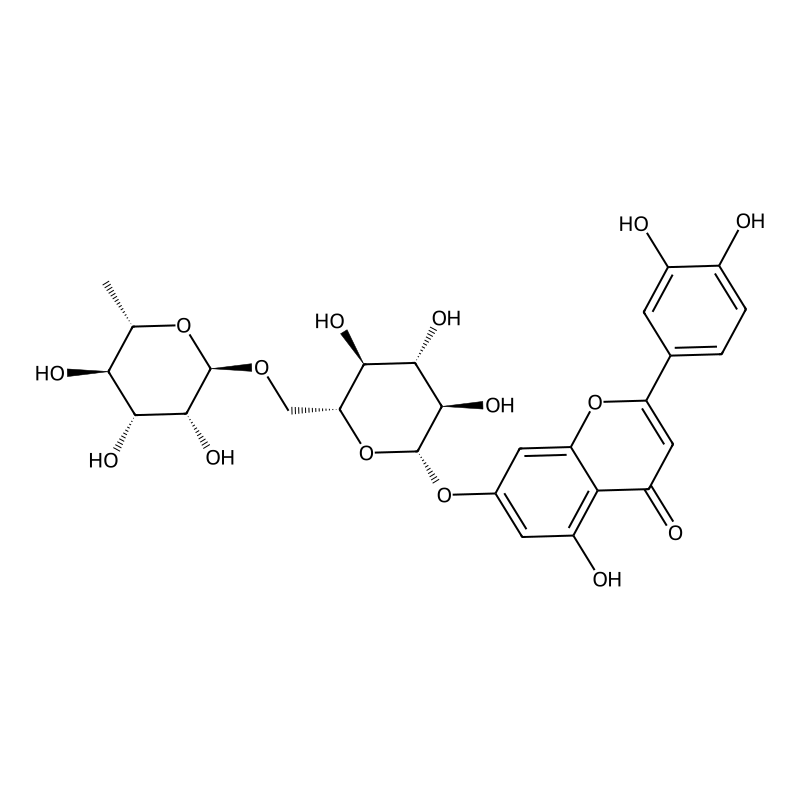

Luteolin 7-rutinoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Anti-Inflammatory Effects in Vascular Inflammatory Responses

Specific Scientific Field: This research falls under the field of Inflammation Research.

Summary of the Application: Scolimoside, along with vicenin-2, has been studied for its anti-inflammatory effects on polyphosphate-mediated vascular inflammatory responses. The research was conducted on human umbilical vein endothelial cells (HUVECs) and mice .

Methods of Application: The anti-inflammatory activities of scolimoside were determined by measuring permeability, leukocytes adhesion and migration, and activation of pro-inflammatory proteins in polyphosphate-activated HUVECs and mice .

Results or Outcomes: Scolimoside was found to inhibit polyphosphate-mediated barrier disruption, the expressions of cell adhesion molecules, and leukocyte to HUVEC adhesion/migration. It also inhibited polyphosphate-induced NF-κB activation and the productions of TNF-α and IL-6 in HUVECs .

Anti-Inflammatory Effects in Lipopolysaccharide-Mediated Vascular Inflammatory Responses

Specific Scientific Field: This research also falls under the field of Inflammation Research.

Summary of the Application: Scolimoside, along with vicenin-2, has been studied for its effects on lipopolysaccharide (LPS)-mediated vascular inflammatory responses. The research was conducted on HUVECs and mice .

Methods of Application: The anti-inflammatory activities of scolimoside were determined by measuring permeability, monocytes adhesion and migration, and activation of pro-inflammatory proteins in LPS-activated HUVECs and mice .

Results or Outcomes: Scolimoside was found to inhibit LPS-induced barrier disruption, expression of cell adhesion molecules (CAMs), and adhesion/transendothelial migration of human neutrophils to human endothelial cells. It also suppressed LPS-induced hyperpermeability and leukocytes migration in vivo .

Luteolin 7-rutinoside is a flavonoid glycoside derived from luteolin, a naturally occurring compound found in various plants. This compound is characterized by the presence of a rutinoside moiety, which enhances its solubility and biological activity. Luteolin 7-rutinoside exhibits a range of health benefits, including antioxidant, anti-inflammatory, and potential anticancer properties. It has been identified in several plant species, such as Vernonia bugulifolia and Pteris cretica, and is often studied for its pharmacological effects on human health .

The mechanism of action of Luteolin 7-rutinoside is not fully understood. Flavonoids like luteolin are known to have various potential biological activities, including antioxidant, anti-inflammatory, and anticancer effects []. However, research specifically on Luteolin 7-rutinoside's mechanism is limited.

- Toxicity: Extensive data on the toxicity of Luteolin 7-rutinoside is not available. However, luteolin, the aglycone component, is generally considered safe for consumption at dietary levels [].

- Flammability: Likely non-flammable based on its chemical structure.

- Reactivity: No specific data available on reactivity, but may react under strong acidic or alkaline conditions.

Luteolin 7-rutinoside exhibits significant biological activities:

- Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.

- Anti-inflammatory Effects: The compound inhibits the production of inflammatory cytokines and mediators, such as nitric oxide and prostaglandin E2, particularly in lipopolysaccharide-stimulated macrophages .

- Anticancer Potential: Preliminary studies suggest that luteolin 7-rutinoside may induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways .

- Metabolic Regulation: Research indicates that it can improve glucose homeostasis and protect pancreatic cells from high-glucose-induced toxicity, making it a candidate for managing diabetes .

Luteolin 7-rutinoside can be synthesized through several methods:

- Extraction from Natural Sources: It is commonly isolated from plants using solvent extraction methods followed by chromatographic techniques.

- Chemical Synthesis: Synthetic routes involve the glycosylation of luteolin with rutinose using specific enzymes or chemical reagents under controlled conditions.

- Biotechnological Approaches: Enzymatic synthesis using glycosyltransferases has been explored for producing luteolin 7-rutinoside with high specificity and yield .

Luteolin 7-rutinoside has diverse applications:

- Nutraceuticals: Due to its health benefits, it is included in dietary supplements aimed at reducing inflammation and oxidative stress.

- Pharmaceuticals: Its potential therapeutic effects on metabolic disorders and cancer make it a candidate for drug development.

- Cosmetics: The antioxidant properties are utilized in skincare formulations to protect against oxidative damage .

Studies have shown that luteolin 7-rutinoside interacts with various molecular targets:

- Nuclear Factor Kappa B Pathway: It inhibits NF-κB activation, leading to reduced expression of pro-inflammatory genes.

- Mitogen-Activated Protein Kinases: The compound modulates MAPK signaling pathways, influencing cell proliferation and survival mechanisms.

- Insulin Signaling: Research indicates that it enhances insulin secretion in pancreatic cells, suggesting a role in glucose metabolism regulation .

Luteolin 7-rutinoside is structurally similar to other flavonoid glycosides. Here are some comparable compounds:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Luteolin | Similar backbone | More potent anti-inflammatory effects |

| Luteolin 7-O-glucoside | Similar backbone | Higher solubility but less potent than luteolin 7-rutinoside |

| Rutin | Contains rutinose | Known for strong antioxidant properties but less specific activity on glucose metabolism |

Luteolin 7-rutinoside stands out due to its unique combination of antioxidant and anti-inflammatory properties along with its specific effects on glucose metabolism, making it a valuable compound for further research and application in health-related fields .

Luteolin 7-rutinoside demonstrates a widespread occurrence across diverse plant families within the plant kingdom, with documented presence in at least eight major botanical families. The compound exhibits the highest concentration and frequency of occurrence within the Lamiaceae family, where it has been identified in six distinct species [1] [2] [3]. This family represents the primary natural reservoir of luteolin 7-rutinoside, particularly among Mediterranean sage species including Salvia fruticosa, Salvia pomifera, and Salvia sericeotomentosa [1] [2].

The Asteraceae family constitutes the second most significant source, with notable presence in economically important species such as Cynara scolymus (globe artichoke), Artemisia montana, and Saussurea medusa [1] [4] [5]. Within this family, artichoke leaves represent one of the most studied sources, with luteolin 7-rutinoside concentrations ranging from 1.31 to 7.8 milligrams per gram of extract [1] [4].

The Oleaceae family contributes significantly to the global distribution of this compound through two prominent species: Olea europaea (European olive) and Ligustrum vulgare (European privet) [6] [3] [7]. These species are particularly noteworthy due to their widespread cultivation and traditional medicinal applications across Mediterranean and temperate European regions [8] [3].

Additional families harboring luteolin 7-rutinoside include Apiaceae (Apium graveolens), Brassicaceae (Capsella bursa-pastoris), Arecaceae (Phoenix roebelenii), Pteridaceae (Pteris cretica), and Campanulaceae (Pratia nummularia) [9]. This taxonomic diversity indicates the compound's evolutionary significance across different plant lineages.

Geographic Distribution and Climatic Patterns

The geographic distribution of luteolin 7-rutinoside-containing plants demonstrates a pronounced concentration within the Mediterranean Basin, which serves as the primary global center for species richness of this compound [1] [8] [2]. Mediterranean climate zones, characterized by hot, dry summers and mild, wet winters, appear to provide optimal conditions for the biosynthesis and accumulation of luteolin 7-rutinoside in plant tissues [1] [3].

Temperate European regions represent the second major geographic zone, extending from the Atlantic coasts to continental interiors [6] [3]. Species such as Ligustrum vulgare and Mentha longifolia demonstrate successful adaptation to temperate oceanic and continental climates, respectively [6] [10] [3].

East Asian populations contribute significantly through mountain-dwelling species such as Artemisia montana, which thrives in temperate monsoon climates across Korea, China, and Japan [5] [11]. The presence of Saussurea medusa in high-altitude Asian environments indicates the compound's occurrence across diverse elevational gradients [12] [13].

Global temperate distributions are represented by cosmopolitan species like Capsella bursa-pastoris, which demonstrates the compound's presence across multiple continents in disturbed and agricultural environments [9]. The cultivation of species such as Phoenix roebelenii has extended the geographic range into tropical regions through human intervention [9].

Quantitative Occurrence and Concentration Data

Analytical investigations reveal substantial variation in luteolin 7-rutinoside concentrations across different species and plant tissues. The highest documented concentrations occur within Salvia sericeotomentosa ethanol extracts, reaching extraordinary levels of 815.81 to 932.03 grams per kilogram of extract [2]. These values represent some of the highest natural concentrations of any luteolin glycoside reported in scientific literature.

Salvia fruticosa demonstrates consistently high concentrations ranging from 5.51 to 6.96 milligrams per gram dry weight, establishing this species as a particularly rich source for potential commercial extraction [1]. The related species Salvia pomifera contains 4.84 milligrams per gram dry weight, indicating genetic conservation of biosynthetic pathways within the Salvia genus [1].

Cynara scolymus (artichoke) exhibits variable concentrations of 1.31 to 7.8 milligrams per gram of extract, with variation likely attributable to cultivar differences, harvesting timing, and extraction methodologies [1] [4] [14]. Research demonstrates that artichoke leaves consistently contain luteolin 7-rutinoside alongside other luteolin derivatives, making this species commercially significant for flavonoid extraction [15] [4].

Mentha longifolia represents another economically important source, with multiple studies confirming the presence of luteolin 7-rutinoside in leaf tissues [10] [3] [16]. Quantitative analyses demonstrate significant antimutagenic activity, with inhibition rates reaching 87.63 percent in standardized assays [16].

Tissue-Specific Distribution and Seasonal Variation

Luteolin 7-rutinoside exhibits preferential accumulation in photosynthetic tissues, with leaves representing the primary storage organs across most documented species [1] [2] [3]. This distribution pattern aligns with the compound's proposed role in photoprotection and antioxidant defense mechanisms within plant cells [17] [5].

Aerial parts including stems and inflorescences also contain significant concentrations, particularly in species such as Artemisia montana [5] [11]. The inclusion of aerial parts in traditional medicinal preparations may be attributed to this widespread tissue distribution.

Temporal variation in luteolin 7-rutinoside content appears linked to plant developmental stages and environmental stressors. Research on Stevia rebaudiana demonstrates that nitrogen fertilization and harvest timing significantly influence luteolin 7-glucoside concentrations, suggesting similar patterns may apply to the rutinoside derivative [1].

Seasonal fluctuations have been documented in olive leaves, where younger tissues typically contain higher concentrations of luteolin glycosides compared to mature leaves [18]. This pattern indicates active biosynthesis during periods of rapid growth and development.

Ecological Significance and Environmental Adaptation

The widespread occurrence of luteolin 7-rutinoside across diverse habitats suggests important ecological functions related to environmental stress tolerance [1] [5]. Mediterranean species face intense solar radiation, drought stress, and temperature fluctuations, conditions that favor the evolution of potent antioxidant compounds [2] [3].

Habitat specialization is evident among different species, with scrubland sages adapted to nutrient-poor soils, wetland mints thriving in hydric environments, and cultivated species demonstrating plasticity across agricultural systems [1] [2] [3]. This habitat diversity indicates multiple evolutionary origins and adaptive strategies for luteolin 7-rutinoside biosynthesis.

Conservation implications arise from the concentrated occurrence of high-content species within Mediterranean biodiversity hotspots, regions facing increasing anthropogenic pressures [1] [2]. Climate change effects on these ecosystems may influence future availability of natural luteolin 7-rutinoside sources.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

LDM9NL7QUS

Wikipedia

Dimethandrolone_buciclate